N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]but-2-ynamide
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Overview
Description
N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]but-2-ynamide is a synthetic organic compound featuring a benzodiazole ring, which is a fused heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]but-2-ynamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Ring: Starting with an appropriate aromatic amine and a carboxylic acid derivative, the benzodiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Alkylation: The benzodiazole intermediate is then alkylated using an alkyl halide to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated benzodiazole with but-2-ynoic acid or its derivatives to form the ynamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ynamide to an amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodiazole ring or the ynamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]but-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Benzodiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . This compound could be a candidate for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]but-2-ynamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit specific enzymes or bind to receptors, altering cellular pathways. The benzodiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]acetamide: Similar structure but with an acetamide group instead of an ynamide.
N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]prop-2-enamide: Contains a prop-2-enamide group, offering different reactivity.
Uniqueness
N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]but-2-ynamide is unique due to the presence of the ynamide group, which provides distinct chemical properties and reactivity compared to other benzodiazole derivatives
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]but-2-ynamide |
InChI |
InChI=1S/C14H15N3O/c1-3-4-14(18)15-8-7-13-16-11-6-5-10(2)9-12(11)17-13/h5-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
FVINSBSCIQZPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCC1=NC2=C(N1)C=C(C=C2)C |
Origin of Product |
United States |
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